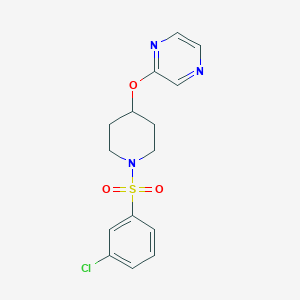

![molecular formula C18H12ClF2NO3 B2923733 Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate CAS No. 1359391-01-7](/img/structure/B2923733.png)

Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fluorescent Properties and Labeling Applications

Fluorescent Labeling and Imaging : The compound's analogues have been synthesized and studied for their fluorescent properties, which are crucial for biomedical analysis. One particular study focused on the synthesis of analogues that form fluorescent complexes with Zn(II), showing potential for specific fluorophore applications in zinc ion detection. This indicates its utility in developing fluorescent labeling reagents for carboxylic acids, demonstrating significant stability and fluorescence across a wide pH range, making it an attractive candidate for biochemical and medical research applications (Kimber et al., 2003); (Hirano et al., 2004).

Anticancer and Antimicrobial Activities

Anticancer Potential : Research into quinoline derivatives, including structures similar to Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate, has revealed potential anticancer properties. These studies focus on the synthesis and evaluation of compounds for their efficacy against various cancer cell lines, highlighting the importance of functional group manipulation for enhanced activity. Notably, some derivatives exhibit potent apoptosis-inducing capabilities and show promise as anticancer agents with significant biological activity (Sirisoma et al., 2009).

Antimicrobial Studies : The antimicrobial properties of fluoroquinolone-based thiazolidinones have been investigated, showcasing the compound's relevance in medicinal chemistry. Synthesis of these derivatives from lead molecules related to this compound has led to the discovery of compounds with notable antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents, addressing the need for novel therapeutics in the fight against resistant bacterial strains (Patel & Patel, 2010).

Chemical Synthesis and Molecular Analysis

Synthetic Methodologies : The synthesis of various quinoline derivatives, including methods for introducing functional groups and analyzing molecular structures, has been detailed in several studies. These approaches provide insights into the efficient construction of quinoline cores and functionalization strategies that enhance the compound's utility in further scientific research. The methodologies developed are pivotal for the synthesis of compounds with specific properties, such as increased fluorescence or biological activity (Kovalenko et al., 2019).

Molecular Docking and Biological Activity : Advanced studies include molecular docking simulations to predict the interaction of quinoline derivatives with biological targets. This research highlights the compound's potential as an inhibitor of Hepatitis B Virus replication, demonstrating the broader implications of these compounds in therapeutic applications. The combination of synthetic chemistry, crystallographic analysis, and computational biology offers a comprehensive approach to understanding and exploiting the biological activities of quinoline derivatives (Kovalenko et al., 2020).

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall stability.

Propriétés

IUPAC Name |

methyl 4-[(2-chloro-6-fluorophenyl)methoxy]-6-fluoroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF2NO3/c1-24-18(23)16-8-17(11-7-10(20)5-6-15(11)22-16)25-9-12-13(19)3-2-4-14(12)21/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKCFYWPROCKGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2923656.png)

![1-[4-(1-aminoethyl)phenyl]-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B2923657.png)

![[5-(4-Fluorophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B2923660.png)

![3-[(2-Ethylpiperidin-1-yl)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2923663.png)

![3-decyl-9-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2923666.png)

![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2923668.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2923672.png)